

N-Acetylornithine-d2: A Technical Guide to Commercial Availability and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Acetylornithine-d2	
Cat. No.:	B12407798	Get Quote

For Researchers, Scientists, and Drug Development Professionals

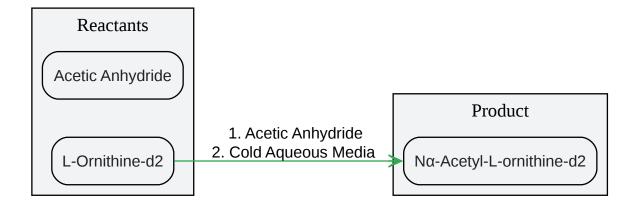
This technical guide provides a comprehensive overview of **N-Acetylornithine-d2**, a deuterated stable isotope of N-Acetylornithine. N-Acetylornithine is an intermediate in the biosynthesis of arginine and proline.[1] Deuterated analogs like **N-Acetylornithine-d2** are valuable tools in metabolic research, serving as internal standards for quantitative analysis by mass spectrometry (MS) or as tracers in metabolic flux studies.[2] This document details the commercial sources for this compound and presents a proposed chemical synthesis route with a detailed experimental protocol.

Commercial Availability

N-Acetylornithine-d2 is available from several specialized chemical suppliers as a reference standard for research purposes. The compound is typically sold in small quantities (milligram scale). Below is a summary of known commercial sources.

Supplier	Product Name <i>l</i> Catalog Number	Available Quantities	Price (USD)
Toronto Research Chemicals (TRC)	N-Acetyl-L-ornithine- d2 / A187242	1 mg, 5 mg, 25 mg	Inquire
LGC Standards	NAlpha-Acetyl-L- ornithine-d2 / TRC- A187242	1 mg, 5 mg, 25 mg	Inquire
Clinivex	Nα-Acetyl-L-ornithine- d2	Not Specified	Inquire[3]
Santa Cruz Biotechnology, Inc.	Nα-Acetyl-L-ornithine- d2 / sc-223602	Not Specified	Inquire[4]
Mithridion	NAlpha-Acetyl-L- ornithine-d2 5mg	5 mg	\$1,213.28[5]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for current information.


Chemical Synthesis of Nα-Acetyl-L-ornithine-d2

While detailed synthesis protocols for the deuterated form are not widely published, a robust synthesis can be achieved through the selective $N\alpha$ -acetylation of commercially available L-Ornithine-d2. The general strategy involves reacting the deuterated ornithine with an acetylating agent under conditions that favor modification of the α -amino group over the δ -amino group.

Proposed Synthetic Pathway

The proposed synthesis involves a direct acetylation of L-Ornithine-d2 using acetic anhydride in a cooled aqueous solution. By controlling the pH and temperature, selective acetylation at the more nucleophilic α -amino group can be achieved.

Click to download full resolution via product page

Caption: Proposed reaction for the synthesis of Nα-Acetyl-L-ornithine-d2.

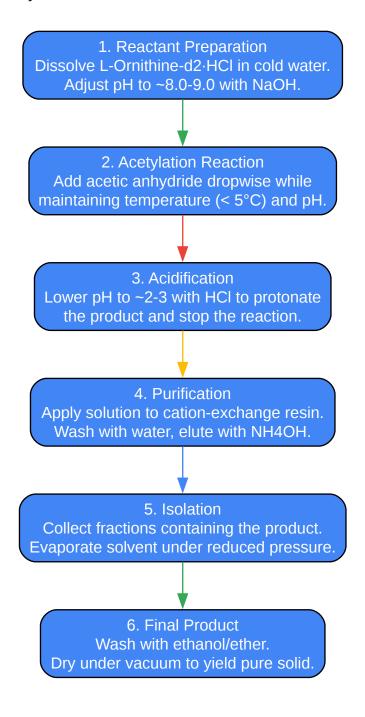
Quantitative Data & Properties

The following table summarizes key properties of N α -Acetyl-L-ornithine-d2. Synthesis-derived data such as yield and purity are dependent on the specific experimental execution and would need to be determined empirically.

Parameter	Value	Reference
Molecular Formula	C7H12D2N2O3	
Molecular Weight	176.21 g/mol	-
CAS Number (Unlabeled)	6205-08-9	-
Physical Form	Solid	-
Typical Purity	≥98% (Commercially available)	
Expected Yield	Empirically Determined	-
Final Purity	Empirically Determined (via HPLC, NMR)	_

Experimental Protocols

This section provides a detailed methodology for the proposed synthesis of N α -Acetyl-L-ornithine-d2.


Materials and Reagents

- L-Ornithine-d2 hydrochloride (commercially available from suppliers such as MedchemExpress or Lumiprobe)
- · Acetic Anhydride, ACS grade
- Sodium Hydroxide (NaOH), 1 M solution
- · Hydrochloric Acid (HCl), 1 M solution
- Deionized Water (H₂O)
- Dowex 50WX8 resin (or similar strong cation-exchange resin)
- Ammonium Hydroxide (NH4OH), dilute solution (e.g., 2 M)
- Ethanol
- Diethyl Ether
- Ice bath
- · Magnetic stirrer and stir bar
- pH meter or pH paper
- Round bottom flask
- Chromatography column
- Rotary evaporator

Synthesis Workflow Diagram

The overall experimental process can be visualized as a multi-step workflow from reaction setup to final product analysis.

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and purification of N α -Acetyl-L-ornithine-d2.

Step-by-Step Synthesis Protocol

- Preparation: In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of L-Ornithine-d2 hydrochloride in 20 mL of deionized water. Place the flask in an ice-water bath and cool the solution to 0-5°C.
- pH Adjustment: While stirring, slowly add 1 M NaOH solution dropwise to adjust the pH of the ornithine solution to approximately 8.5. Maintain the temperature below 5°C.
- Acetylation: Add 1.5 equivalents of acetic anhydride dropwise to the cooled, stirring solution over a period of 30 minutes. Simultaneously, add 1 M NaOH solution as needed to maintain the pH between 8.0 and 9.0. Constant pH monitoring is critical for selective Nα-acetylation.
- Reaction Completion: After the addition of acetic anhydride is complete, allow the mixture to stir for an additional hour in the ice bath.
- Acidification: Slowly acidify the reaction mixture to a pH of approximately 2.5 by adding 1 M
 HCI. This step protonates the product and prepares it for ion-exchange chromatography.

Purification:

- Prepare a column with Dowex 50WX8 resin (H+ form).
- Load the acidified reaction mixture onto the column.
- Wash the column thoroughly with several column volumes of deionized water to remove unreacted acetic anhydride and salts.
- Elute the product from the resin using a dilute solution of ammonium hydroxide (e.g., 2 M).

Isolation:

- Collect the fractions containing the product (can be monitored by TLC).
- Combine the product-containing fractions and concentrate them using a rotary evaporator to remove the solvent.
- The resulting residue can be further purified by recrystallization from a water/ethanol mixture.

- Drying: Dry the final solid product under vacuum to yield pure Nα-Acetyl-L-ornithine-d2.
- Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinivex.com [clinivex.com]
- 4. scbt.com [scbt.com]
- 5. NAlpha-Acetyl-L-ornithine-d2 5mg | Mithridion [mithridion.com]
- To cite this document: BenchChem. [N-Acetylornithine-d2: A Technical Guide to Commercial Availability and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407798#commercial-availability-and-synthesis-of-n-acetylornithine-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com